molecular formula C17H21N3O4 B5710385 2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol

2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol

Cat. No.: B5710385
M. Wt: 331.4 g/mol
InChI Key: HGIFHLLNXIQDKU-UHFFFAOYSA-N
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Description

2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Scientific Research Applications

2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various biological macromolecules . These interactions can modulate biological pathways and exert therapeutic effects .

Properties

IUPAC Name

2-[4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-12-11-18-7-9-19(10-8-18)13-14-5-6-17(24-14)15-3-1-2-4-16(15)20(22)23/h1-6,21H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIFHLLNXIQDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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